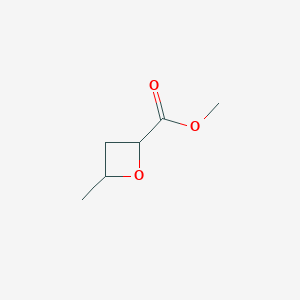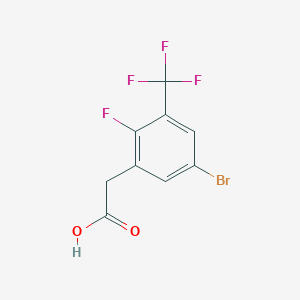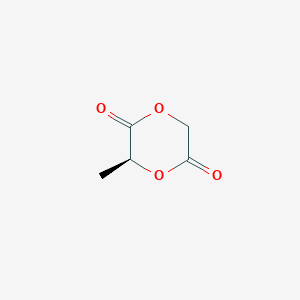
(3S)-3-Methyl-1,4-dioxane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxane-2,5-dione, 3-methyl-, (S)-, also known as 3-methyl-1,4-dioxane-2,5-dione, is a cyclic ester with a molecular formula of C5H6O4. This compound is a derivative of glycolide and is characterized by its unique structure, which includes a six-membered ring with two ester groups. It is commonly used in the synthesis of biodegradable polymers and has applications in various fields including medicine and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dioxane-2,5-dione, 3-methyl-, (S)- can be synthesized through the dimerization of glycolic acid. The process involves the formation of a cyclic dimer by heating glycolic acid under reduced pressure. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the dimerization process .
Industrial Production Methods
In industrial settings, the production of 1,4-dioxane-2,5-dione, 3-methyl-, (S)- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dioxane-2,5-dione, 3-methyl-, (S)- undergoes various chemical reactions, including:
Ring-opening polymerization: This reaction is commonly used to produce biodegradable polymers such as polylactide-co-glycolide (PLGA).
Hydrolysis: The compound can be hydrolyzed to produce glycolic acid and other derivatives.
Common Reagents and Conditions
Catalysts: Metal catalysts such as tin(II) octoate are often used in ring-opening polymerization reactions.
Solvents: Organic solvents like dichloromethane and toluene are commonly used in these reactions.
Major Products Formed
Polymers: The primary products formed from the ring-opening polymerization of 1,4-dioxane-2,5-dione, 3-methyl-, (S)- are biodegradable polymers such as PLGA.
Glycolic Acid: Hydrolysis of the compound yields glycolic acid, which is used in various applications including cosmetics and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxane-2,5-dione, 3-methyl-, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of biodegradable polymers.
Biology: The compound is used in the development of drug delivery systems, particularly for controlled release formulations.
Medicine: Biodegradable sutures and implants are often made from polymers derived from this compound.
Industry: It is used in the production of environmentally friendly plastics and packaging materials
Wirkmechanismus
The mechanism of action of 1,4-dioxane-2,5-dione, 3-methyl-, (S)- primarily involves its ability to undergo ring-opening polymerization. This process is catalyzed by metal catalysts and results in the formation of long polymer chains. The compound’s unique structure allows it to form stable polymers that are biodegradable and biocompatible .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycolide: A cyclic dimer of glycolic acid, similar in structure but without the methyl group.
Lactide: A cyclic dimer of lactic acid, used in the synthesis of polylactic acid (PLA).
Meldrum’s Acid: A cyclic ester with a similar structure but different functional groups
Uniqueness
1,4-Dioxane-2,5-dione, 3-methyl-, (S)- is unique due to its methyl group, which imparts different physical and chemical properties compared to its analogs. This makes it particularly useful in the synthesis of specific biodegradable polymers with tailored properties .
Eigenschaften
CAS-Nummer |
57377-80-7 |
|---|---|
Molekularformel |
C5H6O4 |
Molekulargewicht |
130.10 g/mol |
IUPAC-Name |
(3S)-3-methyl-1,4-dioxane-2,5-dione |
InChI |
InChI=1S/C5H6O4/c1-3-5(7)8-2-4(6)9-3/h3H,2H2,1H3/t3-/m0/s1 |
InChI-Schlüssel |
MVXNGTMKSZHHCO-VKHMYHEASA-N |
Isomerische SMILES |
C[C@H]1C(=O)OCC(=O)O1 |
Kanonische SMILES |
CC1C(=O)OCC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



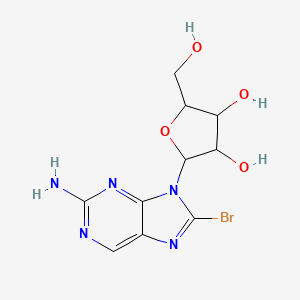



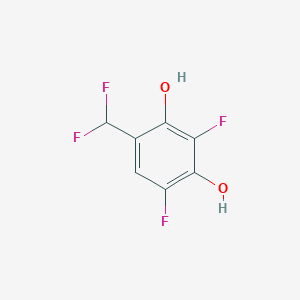
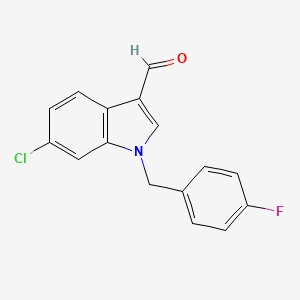
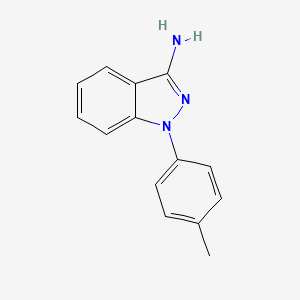
![Tricyclo[3.2.0.02,7]heptane](/img/structure/B12080607.png)
![4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid;hydrate](/img/structure/B12080609.png)

